![molecular formula C19H28N2O2 B2433181 N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide CAS No. 2380175-58-4](/img/structure/B2433181.png)
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide, also known as LY2979165, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide acts as a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the regulation of neurotransmitter release and synaptic plasticity. By inhibiting the activity of mGluR2, N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide modulates the release of neurotransmitters, leading to changes in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, reduction of oxidative stress, and inhibition of neuroinflammation. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide has several advantages for lab experiments, including its high purity and yield, as well as its ability to target specific receptors and pathways. However, the compound has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide, including further investigation of its therapeutic potential in various diseases, optimization of its pharmacokinetic properties, and development of more efficient synthesis methods. Additionally, the compound's mechanism of action and its effects on neuronal activity and synaptic plasticity warrant further investigation.
Conclusion
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide is a novel compound with promising therapeutic potential in various diseases. Its selective antagonism of mGluR2 and its ability to modulate neurotransmitter release make it a promising target for drug development. Further research is needed to fully understand the compound's mechanism of action and its effects on neuronal activity and synaptic plasticity.
Méthodes De Synthèse
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. The final product is obtained in high yield and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies, demonstrating its ability to target specific receptors and pathways involved in disease progression.
Propriétés
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18(9-4-8-17-6-2-1-3-7-17)20-16-19(10-5-11-19)21-12-14-23-15-13-21/h1-3,6-7H,4-5,8-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHYKQDQCYHCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CCCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

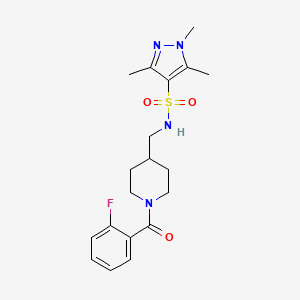
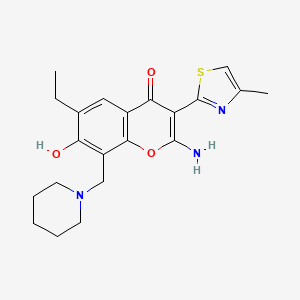

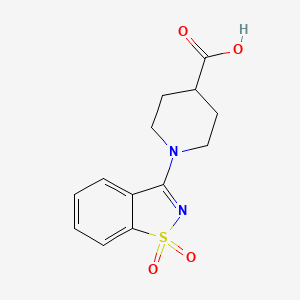
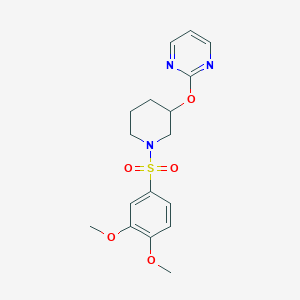
![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]ethanone](/img/structure/B2433110.png)
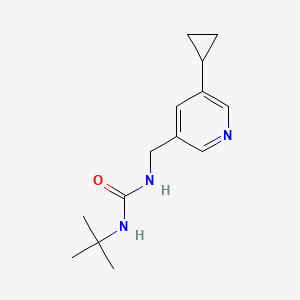
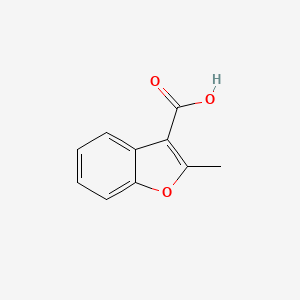
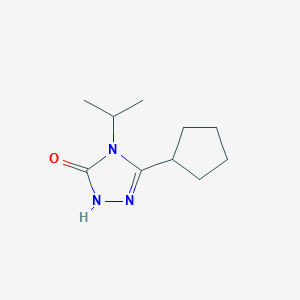


![N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B2433119.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2433120.png)
![2-[Ethyl(phenyl)amino]acetic acid hydrochloride](/img/structure/B2433121.png)